Weak OCT1 Inhibitor Profile: A Crucial Negative Data Point for Transport Studies
In an in vitro assay measuring the inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits a very weak inhibitory effect with an IC₅₀ value of 1.38 × 10⁵ nM (138,000 nM) [1]. This value indicates that the compound is not a potent OCT1 inhibitor, which is a critical piece of information when designing experiments where OCT1-mediated transport is a concern. This weak activity can be contrasted with other known OCT1 inhibitors, such as quinidine (IC₅₀ ~ 3-10 µM) or verapamil (IC₅₀ ~ 2-10 µM), highlighting its relative lack of effect on this transporter.
| Evidence Dimension | IC₅₀ for inhibition of human OCT1 |
|---|---|
| Target Compound Data | 138,000 nM |
| Comparator Or Baseline | Quinidine (IC₅₀ ~ 3,000-10,000 nM), Verapamil (IC₅₀ ~ 2,000-10,000 nM) |
| Quantified Difference | Target compound is >10-fold weaker than established OCT1 inhibitors. |
| Conditions | Human OCT1 expressed in HEK293 cells, assessed by reduction in ASP+ substrate uptake. |
Why This Matters
This data allows researchers to confidently use this compound as a non-interfering scaffold in assays where avoiding OCT1 inhibition is required, differentiating it from more potent OCT1-interacting analogs.
- [1] BindingDB. Entry for 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid: Inhibition of human OCT1. Monomer ID: 50241341. View Source
